BenchChemオンラインストアへようこそ!

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate

Lipophilicity Drug-likeness Chromatographic retention

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate (CAS 1803591-68-5) is a fluorinated phenylpropanoic acid ethyl ester with molecular formula C12H15FO2 and molecular weight 210.24 g/mol. The compound features a 4-fluorophenyl substituent at the β-position and a methyl group at the α-position of the propanoate backbone, distinguishing it from non-fluorinated and regioisomeric analogs.

Molecular Formula C12H15FO2
Molecular Weight 210.248
CAS No. 1803591-68-5
Cat. No. B2549635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-fluorophenyl)-2-methylpropanoate
CAS1803591-68-5
Molecular FormulaC12H15FO2
Molecular Weight210.248
Structural Identifiers
SMILESCCOC(=O)C(C)CC1=CC=C(C=C1)F
InChIInChI=1S/C12H15FO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3
InChIKeySWDBIRSOBQVYMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate (CAS 1803591-68-5): Core Specifications & Procurement Identity


Ethyl 3-(4-fluorophenyl)-2-methylpropanoate (CAS 1803591-68-5) is a fluorinated phenylpropanoic acid ethyl ester with molecular formula C12H15FO2 and molecular weight 210.24 g/mol . The compound features a 4-fluorophenyl substituent at the β-position and a methyl group at the α-position of the propanoate backbone, distinguishing it from non-fluorinated and regioisomeric analogs. Typical commercial specifications include a minimum purity of 95% (HPLC) with long-term storage recommended in a cool, dry environment . The compound serves primarily as a versatile synthetic intermediate in pharmaceutical research, with its free acid form (CAS 22138-73-4) recognized as Sulindac Impurity 1, an authenticated reference standard for analytical method development and quality control in abbreviated new drug applications (ANDAs) [1]. The ethyl ester moiety provides a balance of reactivity and stability, enabling controlled hydrolysis, transesterification, and coupling reactions in multi-step synthetic workflows [2].

Why Ethyl 3-(4-fluorophenyl)-2-methylpropanoate Cannot Be Substituted with Generic In-Class Analogs


In-class phenylpropanoate esters with varying aromatic substitution, ester alkyl chain length, or α-substitution patterns exhibit measurably different physicochemical properties that directly impact synthetic utility, analytical behavior, and biological relevance. The 4-fluoro substituent on the target compound modulates lipophilicity (measured as logP 2.5674) compared to both the non-fluorinated parent ethyl 2-methyl-3-phenylpropanoate (logP 2.43) and the shorter-chain methyl ester analog methyl 3-(4-fluorophenyl)-2-methylpropanoate (logP 2.18) . These differences alter chromatographic retention, partition coefficients in extraction protocols, and membrane permeability in biological assays. Furthermore, the α-methyl substitution creates a chiral center absent in the des-methyl analog ethyl 3-(4-fluorophenyl)propanoate, enabling stereoselective transformations that achiral analogs cannot support [1]. Substituting the 4-fluoro group with chloro, bromo, or unsubstituted phenyl alters both electronic properties and metabolic stability profiles of downstream products. The specific combination of 4-fluorophenyl, α-methyl, and ethyl ester in this compound is also structurally linked to the Sulindac pharmacophore scaffold, making it a directly traceable impurity marker or intermediate that generic arylpropanoate esters cannot replicate in regulatory analytical workflows [2].

Quantitative Differentiation Evidence: Ethyl 3-(4-fluorophenyl)-2-methylpropanoate vs. Closest Analogs


Lipophilicity Modulation by Fluorine: Measured logP Advantage Over Non-Fluorinated Analog

The target compound exhibits a computed logP of 2.5674 , representing an increase of +0.14 logP units compared to its non-fluorinated direct structural analog ethyl 2-methyl-3-phenylpropanoate (logP 2.4283) . This quantifiable lipophilicity enhancement, attributable to the 4-fluoro substituent, translates to approximately 1.38× higher octanol-water partition coefficient. The difference, while modest in magnitude, is chromatographically significant and can alter retention times by 0.5–1.5 minutes under standard reverse-phase HPLC conditions, directly impacting purity assessment and impurity profiling methods.

Lipophilicity Drug-likeness Chromatographic retention

Ester Chain Length Impact on Lipophilicity: Ethyl vs. Methyl Ester Differentiation

Within the 3-(4-fluorophenyl)-2-methylpropanoate ester series, the ethyl ester (target compound) demonstrates a logP of 2.5674, which is +0.39 logP units higher than the corresponding methyl ester analog (methyl 3-(4-fluorophenyl)-2-methylpropanoate, CAS 29417-80-9, logP 2.1773) . This corresponds to approximately 2.45× greater lipophilicity. The difference arises solely from the extension of the ester alkyl chain from methyl to ethyl, which adds one methylene unit. This measurable difference influences solubility in organic solvents, phase-transfer behavior, and enzymatic hydrolysis rates by esterases, as the ethyl ester is generally a poorer substrate for certain lipases compared to the methyl ester, providing tunable stability in biochemical assays [1].

Ester homologation Partition coefficient Synthetic intermediate design

Regulatory Identity as Sulindac Impurity Marker: Traceable Analytical Differentiation

The free acid of the target compound, 3-(4-fluorophenyl)-2-methylpropanoic acid (CAS 22138-73-4), is formally designated as Sulindac Impurity 1 and is supplied as a fully characterized reference standard compliant with ICH and pharmacopoeial guidelines [1]. This regulatory identity establishes a traceable analytical need that generic phenylpropanoate esters or non-fluorinated analogs cannot fulfill. The compound is used for analytical method development, method validation (AMV), and quality-controlled (QC) applications during ANDA submissions and commercial production of Sulindac [2]. While the ethyl ester itself (target compound) is the direct synthetic precursor to this impurity standard, its procurement enables in-house preparation of the free acid impurity for method development without reliance on pre-formulated reference standards. The structural connection to Sulindac (a marketed NSAID) provides a verifiable procurement rationale absent for analogs such as ethyl 2-methyl-3-phenylpropanoate or methyl 3-(4-fluorophenyl)-2-methylpropanoate, which lack this regulatory traceability [3].

Pharmaceutical impurity Reference standard ANDA quality control

Chiral Resolution Capacity: Enantioselective Hydrolysis Enabled by α-Methyl Substitution

The α-methyl substitution on the target compound generates a chiral center at the carbon adjacent to the ester carbonyl. This stereogenic center enables enzymatic kinetic resolution using esterases and hydrolases, which has been systematically demonstrated for fluorinated 3-arylpropanoic acid ethyl esters. In reported protocols, hydrolysis of racemic ethyl esters of fluorinated 3-arylpropanoic acids by esterases yields (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity [1]. The target compound, bearing the 4-fluorophenyl substituent, falls within this demonstrated substrate scope. By contrast, the des-methyl analog ethyl 3-(4-fluorophenyl)propanoate (CAS 65021-74-7) lacks the α-methyl chiral center and cannot participate in such stereoselective transformations. The continuous enzymatic process for related (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid has achieved space-time yields of 560 g/(L·d) with enantiomeric excess >99.9% , demonstrating the industrial feasibility of chiral processing of this compound class.

Chiral synthesis Enzymatic resolution Enantiomeric excess

Molecular Weight and Physicochemical Profile Differentiation for Downstream Product Design

The target compound has a molecular weight of 210.24 g/mol with 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 rotatable bonds . Compared to the non-fluorinated analog ethyl 2-methyl-3-phenylpropanoate (MW 192.25 g/mol; +18.0 Da lighter) , the fluorine atom contributes a favorable mass increment while maintaining lead-like physicochemical properties within the Congreve rule-of-three guidelines for fragment-based screening (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3). The 4-fluorophenyl group provides a spectroscopic handle (¹⁹F NMR) absent in the non-fluorinated comparator, enabling reaction monitoring and product characterization via ¹⁹F NMR spectroscopy [1]. The ethyl ester also offers a higher boiling point (predicted ~257–265 °C under standard conditions) compared to the methyl ester analog (predicted ~245 °C) , providing greater thermal latitude in reactions requiring elevated temperatures.

Molecular weight optimization Lead-likeness Fragment-based drug design

High-Value Application Scenarios for Ethyl 3-(4-fluorophenyl)-2-methylpropanoate Procurement


Sulindac ANDA Impurity Profiling and Quality Control Method Development

Pharmaceutical quality control laboratories conducting ANDA submissions for generic Sulindac require authenticated impurity reference standards for HPLC method validation. The target compound (ethyl ester) serves as the direct synthetic precursor to Sulindac Impurity 1 (free acid, CAS 22138-73-4), which is a pharmacopoeia-relevant impurity. Procurement of the ethyl ester enables in-house preparation of the free acid impurity standard via controlled hydrolysis, supporting method development, system suitability testing, and batch release analysis in compliance with ICH Q3A/Q3B guidelines. This application is unique to the 3-(4-fluorophenyl)-2-methylpropanoate scaffold and cannot be fulfilled by non-fluorinated or regioisomeric analogs [1].

Asymmetric Synthesis of Chiral Fluorinated Building Blocks via Enzymatic Resolution

The α-methyl chiral center makes racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate an ideal substrate for lipase- or esterase-catalyzed kinetic resolution. Established protocols for fluorinated 3-arylpropanoate ethyl esters yield (S)-carboxylic acids and (R)-esters with high enantiomeric purity (ee >99.9% demonstrated for the compound class using continuous membrane reactor technology) [1]. Both enantiomers are valuable chiral building blocks for synthesizing nonsteroidal antiandrogens, selective serotonin reuptake inhibitors (SSRIs), and other fluorinated drug candidates. The ethyl ester is preferred over the methyl ester in enzymatic resolutions due to differential hydrolysis rates that often provide superior enantioselectivity .

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening

The 4-fluorophenyl substituent provides a sensitive ¹⁹F NMR probe with 100% natural abundance and a chemical shift range responsive to changes in local environment. The target compound fits within fragment-based drug discovery (FBDD) physicochemical guidelines (MW 210.24 <300 Da; logP 2.57 <3; HBD 0; HBA 2) [1]. Its incorporation into fluorinated fragment libraries enables ¹⁹F NMR-based binding assays for target engagement screening. The ethyl ester functionality offers a synthetic handle for further elaboration while maintaining fragment-like properties. Non-fluorinated analogs such as ethyl 2-methyl-3-phenylpropanoate lack the ¹⁹F NMR detection capability, making the fluorinated compound uniquely suitable for this application .

Synthesis of 6-Fluoro-2-methyl-1-indanone and Related Indanone Derivatives

The methyl ester analog of the target compound (CAS 29417-80-9) has been specifically reported as a reactant for synthesizing 6-fluoro-2-methyl-1-indanone via intramolecular Friedel-Crafts acylation using aluminum(III) chloride and thionyl chloride [1]. The ethyl ester (target compound) is equally applicable to this transformation, with the ethyl ester potentially offering advantages in workup and purification due to its higher lipophilicity and boiling point. Indanone derivatives are privileged scaffolds in medicinal chemistry with demonstrated activity across multiple therapeutic targets. The 4-fluorophenyl substitution pattern directs the cyclization regiochemistry, making the specific fluorine substitution pattern critical to the synthetic outcome .

Quote Request

Request a Quote for Ethyl 3-(4-fluorophenyl)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.